

# Application Notes and Protocols: Fosfomycin

## Broth Microdilution Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: Fosfomycin

Cat. No.: B15563525

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## Introduction

**Fosfomycin** is a broad-spectrum antibiotic that exhibits bactericidal activity by inhibiting the initial step of peptidoglycan synthesis. Due to its unique mechanism of action, it often retains activity against multidrug-resistant (MDR) pathogens. Accurate and reproducible in vitro susceptibility testing is crucial for its effective clinical use. While agar dilution is the reference method for **fosfomycin** susceptibility testing according to both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), broth microdilution is a widely used and reliable alternative for determining the Minimum Inhibitory Concentration (MIC).<sup>[1][2][3]</sup> This document provides a detailed protocol for performing **fosfomycin** broth microdilution assays.

A critical component of **fosfomycin** susceptibility testing is the supplementation of the testing medium with glucose-6-phosphate (G6P).<sup>[1][4]</sup> **Fosfomycin** enters the bacterial cell primarily through the glycerol-3-phosphate (GlpT) and the hexose phosphate (UhpT) transport systems. The expression of the UhpT transporter is induced by G6P, thereby facilitating **fosfomycin** uptake.<sup>[4][5][6]</sup> Both CLSI and EUCAST recommend the addition of 25 µg/mL of G6P to the testing medium to ensure accurate and reproducible results.<sup>[1][4][6]</sup>

## Key Experimental Protocols

## Protocol 1: Preparation of Fosfomycin Stock Solution and Microdilution Plates

### Materials:

- **Fosfomycin** powder (potency-corrected)
- Glucose-6-Phosphate (G6P) disodium salt
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile, 96-well, U-bottom microtiter plates
- Sterile reagent reservoirs
- Calibrated multichannel pipettes

### Procedure:

- Prepare G6P-supplemented CAMHB: Dissolve G6P in CAMHB to a final concentration of 25 µg/mL.<sup>[1][4][6]</sup> Ensure complete dissolution and sterilize by filtration if necessary.
- Prepare **Fosfomycin** Stock Solution: Prepare a stock solution of **fosfomycin** at a concentration of 1024 µg/mL in G6P-supplemented CAMHB. Ensure the calculation accounts for the potency of the **fosfomycin** powder.
- Serial Dilutions:
  - Dispense 100 µL of G6P-supplemented CAMHB into wells 2 through 12 of a 96-well microtiter plate.
  - Add 200 µL of the 1024 µg/mL **fosfomycin** stock solution to well 1.
  - Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

- The final concentrations in the wells will range from 512 µg/mL to 0.5 µg/mL after inoculation.

## Protocol 2: Inoculum Preparation and Plate Inoculation

### Materials:

- Bacterial culture grown overnight on a non-selective agar medium
- Sterile saline (0.85% NaCl) or Mueller-Hinton broth
- Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
- Vortex mixer

### Procedure:

- Isolate Selection: From an 18-24 hour culture plate, select 3-5 well-isolated colonies of the test organism.
- Inoculum Suspension: Suspend the colonies in sterile saline or broth. Vortex thoroughly to create a smooth suspension.
- Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL for E. coli.
- Final Inoculum Dilution: Dilute the adjusted suspension in G6P-supplemented CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
- Plate Inoculation: Within 15 minutes of preparing the final inoculum, inoculate each well of the microdilution plate with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL.

## Protocol 3: Incubation and MIC Determination

### Procedure:

- Incubation: Cover the inoculated microtiter plates and incubate at  $35 \pm 2^{\circ}\text{C}$  in ambient air for 16-20 hours.[4]
- Reading the MIC: After incubation, examine the plates from the bottom using a reading mirror. The MIC is defined as the lowest concentration of **fosfomycin** that completely inhibits visible bacterial growth.[2] A small, single button of growth or a faint haze at the bottom of the well should be disregarded. The growth control well (well 12) must show distinct turbidity for the test to be valid.

## Data Presentation

**Table 1: Recommended Reagent Concentrations**

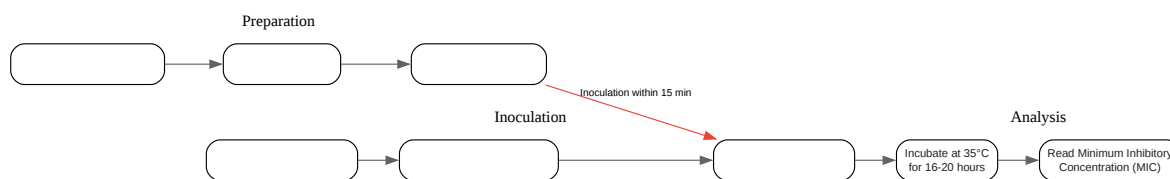
Reagent	Final Concentration	Medium
Glucose-6-Phosphate (G6P)	25 µg/mL	Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Bacterial Inoculum	$\sim 5 \times 10^5$ CFU/mL	G6P-supplemented CAMHB

**Table 2: Quality Control (QC) Strains and Expected MIC Ranges**

Quality Control Strain	CLSI M100-ED31 MIC Range (µg/mL)	EUCAST v11.0 QC Table MIC Range (µg/mL)
Escherichia coli ATCC® 25922™	0.5 - 2	0.5 - 2
Enterococcus faecalis ATCC® 29212™	32 - 128	Not specified for broth microdilution
Staphylococcus aureus ATCC® 29213™	0.5 - 4	0.5 - 4
Pseudomonas aeruginosa ATCC® 27853™	2 - 8	2 - 8

Note: QC testing should be performed with each batch of susceptibility tests to ensure the accuracy of the results.[7]

## Experimental Workflow Diagram



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Caption: Workflow for **Fوسفomycin** Broth Microdilution Assay.

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